molecular formula C14H20N2O2 B14837838 6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide

6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14837838
M. Wt: 248.32 g/mol
InChI Key: ZEQOWRYURHLTTB-UHFFFAOYSA-N
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Description

6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C14H20N2O2. It is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a picolinamide core. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-tert-butyl-4-hydroxy-N-methylpicolinamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

6-tert-butyl-4-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)12-8-10(18-9-5-6-9)7-11(16-12)13(17)15-4/h7-9H,5-6H2,1-4H3,(H,15,17)

InChI Key

ZEQOWRYURHLTTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=N1)C(=O)NC)OC2CC2

Origin of Product

United States

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